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molecular formula C9H10N2O2 B8501305 6-(Hydroxymethyl)-2-methoxy-4-methylnicotinonitrile

6-(Hydroxymethyl)-2-methoxy-4-methylnicotinonitrile

Cat. No. B8501305
M. Wt: 178.19 g/mol
InChI Key: PDPDBMSLNXTORF-UHFFFAOYSA-N
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Patent
US08536179B2

Procedure details

To a stirred suspension of ethyl 5-cyano-6-methoxy-4-methylpicolinate (5.0 g, 22.70 mmol) and calcium chloride (10 g, 90 mmol) in tetrahydrofuran (50 mL) and ethanol (50.0 mL) at 0° C. in an ice bath was added sodium borohydride (2.5 g, 66.1 mmol). The reaction was slowly allowed to warm to RT and stirred for 18 hr. A large amount of ppt. formed and LCMS showed that the reaction was complete. An equal volume of EtOAc was added and the reaction stirred for 1 hr. The suspension was filtered through a pad of Celite and washed with EtOAc. The filtrate was transferred to a separatory funnel, washed with aq. NH4Cl, brine, dried (Na2SO4), filtered and concentrated under vacuum. Purification by silica gel chromatography (Analogix, SF40-120 g, 0 to 30% EtOAc in CH2Cl2) gave the product 6-(hydroxymethyl)-2-methoxy-4-methylnicotinonitrile (3.75 g, 21.05 mmol, 93% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.16 (s, 1H), 5.61 (t, J=5.8 Hz, 1H), 4.51 (d, J=5.8 Hz, 2H), 3.94 (s, 3H), 2.47 (s, 3H). MS (ES)+m/e 179.1 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([CH3:16])=[CH:5][C:6]([C:11](OCC)=[O:12])=[N:7][C:8]=1[O:9][CH3:10])#[N:2].[Cl-].[Ca+2].[Cl-].[BH4-].[Na+].CCOC(C)=O>O1CCCC1.C(O)C.C(Cl)Cl>[OH:12][CH2:11][C:6]1[CH:5]=[C:4]([CH3:16])[C:3]([C:1]#[N:2])=[C:8]([O:9][CH3:10])[N:7]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C=1C(=CC(=NC1OC)C(=O)OCC)C
Name
Quantity
10 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
120 g
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
the reaction stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of Celite
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separatory funnel
WASH
Type
WASH
Details
washed with aq. NH4Cl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (Analogix

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCC1=NC(=C(C#N)C(=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.05 mmol
AMOUNT: MASS 3.75 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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